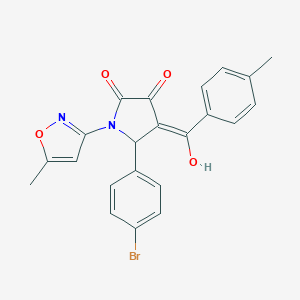![molecular formula C24H25ClN2O4 B265510 (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265510.png)
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate, also known as CDP-840, is a compound that has been studied for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate involves the inhibition of various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate also inhibits the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. Additionally, (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate has been shown to inhibit the activity of VEGFR-2, a receptor that is involved in angiogenesis.
Biochemical and Physiological Effects
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate also inhibits the migration and invasion of cancer cells. Furthermore, (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate has been shown to reduce the formation of new blood vessels, which is important in the treatment of cancer and other diseases.
実験室実験の利点と制限
The advantages of using (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit angiogenesis. However, one limitation of using (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate is its low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
For the study of (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate include further investigation of its potential use in the treatment of cancer and other diseases. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, studies could investigate the use of (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate in combination with other drugs to enhance its therapeutic effects. Finally, studies could investigate the potential use of (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate in the treatment of neurological disorders.
合成法
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of 4-chloroaniline, 4-hydroxybenzaldehyde, and 4-prop-2-enoxyaniline as starting materials. The reaction is then catalyzed by a base and the resulting product is purified through recrystallization. The final product is obtained in the form of a white crystalline powder.
科学的研究の応用
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Studies have also shown that (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate can inhibit the growth of cancer cells and induce apoptosis. Furthermore, (E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
特性
製品名 |
(E)-(4-chlorophenyl)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate |
|---|---|
分子式 |
C24H25ClN2O4 |
分子量 |
440.9 g/mol |
IUPAC名 |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25ClN2O4/c1-4-15-31-19-11-7-16(8-12-19)21-20(22(28)17-5-9-18(25)10-6-17)23(29)24(30)27(21)14-13-26(2)3/h4-12,21,28H,1,13-15H2,2-3H3/b22-20+ |
InChIキー |
MJCLKYXWVGEFHZ-LSDHQDQOSA-N |
異性体SMILES |
C[NH+](C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
正規SMILES |
C[NH+](C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)[O-])C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265430.png)
methanolate](/img/structure/B265432.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265438.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265442.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B265445.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)

![methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)


![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)

